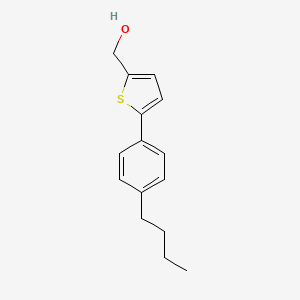
Silanol, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol, dimethyl- is a chemical compound with the formula (CH₃)₂SiOH. It belongs to the class of organosilicon compounds, specifically silanols, which are characterized by the presence of a silicon-oxygen-hydrogen (Si-OH) functional group. Silanols are analogous to alcohols but with silicon replacing the carbon atom. Silanol, dimethyl- is a colorless liquid that is often used as an intermediate in various chemical reactions and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silanol, dimethyl- can be synthesized through several methods:
Hydrolysis of Dimethyldichlorosilane: This is the most common method where dimethyldichlorosilane ((CH₃)₂SiCl₂) is hydrolyzed in the presence of water to produce silanol, dimethyl-, and hydrochloric acid as a byproduct[ (CH₃)₂SiCl₂ + 2H₂O \rightarrow (CH₃)₂Si(OH)₂ + 2HCl ]
Oxidation of Dimethylsilane: Another method involves the oxidation of dimethylsilane ((CH₃)₂SiH₂) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the hydrolysis of dimethyldichlorosilane is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The byproduct hydrochloric acid is often neutralized and removed from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
Silanol, dimethyl- undergoes various chemical reactions, including:
Condensation: Silanol, dimethyl- can undergo condensation reactions to form disiloxanes[ 2(CH₃)₂SiOH \rightarrow (CH₃)₂Si-O-Si(CH₃)₂ + H₂O ]
Substitution: Silanol, dimethyl- can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Condensation Catalysts: Acidic or basic catalysts to facilitate the removal of water during condensation reactions.
Major Products
Disiloxanes: Formed through condensation reactions.
Silanediols and Silanetriols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Silanol, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of silanol, dimethyl- involves its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property allows it to interact with various substrates and catalysts, facilitating chemical reactions such as condensation and oxidation. The silicon-oxygen bond in silanol, dimethyl- is relatively strong, contributing to its stability and reactivity in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: (CH₃)₃SiOH
Diphenylsilanediol: (C₆H₅)₂Si(OH)₂
Silanetriol: Si(OH)₃
Uniqueness
Silanol, dimethyl- is unique due to its specific reactivity and stability, which makes it a valuable intermediate in the synthesis of more complex organosilicon compounds. Compared to trimethylsilanol, it has two methyl groups, which influence its reactivity and physical properties. Diphenylsilanediol and silanetriol have multiple hydroxyl groups, making them more reactive in certain condensation reactions .
Propiedades
Fórmula molecular |
C2H8OSi |
|---|---|
Peso molecular |
76.17 g/mol |
Nombre IUPAC |
hydroxy(dimethyl)silane |
InChI |
InChI=1S/C2H8OSi/c1-4(2)3/h3-4H,1-2H3 |
Clave InChI |
LWIGVRDDANOFTD-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)

![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(chloromethyl)-,ethyl ester](/img/structure/B8550939.png)
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)

![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)







